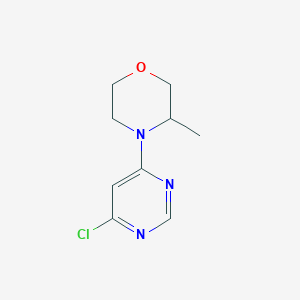

4-(6-Chloropyrimidin-4-yl)-3-methylmorpholine

Description

Properties

IUPAC Name |

4-(6-chloropyrimidin-4-yl)-3-methylmorpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12ClN3O/c1-7-5-14-3-2-13(7)9-4-8(10)11-6-12-9/h4,6-7H,2-3,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZBCUQOGRONLEV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1COCCN1C2=CC(=NC=N2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Setup and Reagents

| Reagent/Condition | Details |

|---|---|

| Starting Material | 2,4-Dichloropyrimidine or 6-chloropyrimidin-4-yl derivatives |

| Nucleophile | 3-Methylmorpholine or morpholine derivatives |

| Base | Sodium bicarbonate or cesium carbonate |

| Solvent | Methanol or N,N-dimethylformamide (DMF) |

| Temperature | 25°C to 30°C (ambient to mild heating) |

| Reaction Time | 6 to 24 hours |

Typical Reaction Procedure

- Base Addition: Sodium bicarbonate (e.g., 112 g, 1.34 mol) is added to a stirred solution of the morpholine derivative in methanol or DMF.

- Substrate Addition: 2,4-Dichloropyrimidine (or 6-chloropyrimidin-4-yl compound) is added slowly to the reaction mixture.

- Stirring: The mixture is stirred for 24 hours at 25–30°C to ensure complete nucleophilic substitution.

- Work-up: De-ionized water is added to the reaction mixture to precipitate the product.

- Filtration and Washing: The solid is filtered and washed multiple times with water and ethyl acetate to remove impurities.

- Drying: The filtered solid is dried under air at 50°C for 12 to 16 hours to yield the pure product.

Research Findings and Yields

| Step | Description | Yield (%) | Notes |

|---|---|---|---|

| Nucleophilic substitution | 2,4-Dichloropyrimidine + morpholine derivative | 83–90.4% | Reaction in methanol or DMF at 25–30°C |

| Purification | Filtration, washing with water and ethyl acetate | High purity obtained | Drying at 50°C for 12–16 hours |

| Alkylation (if applicable) | Use of iodomethane with cesium carbonate in DMF | ~83% | For methylation steps on morpholine ring |

Analysis of Preparation Methods

Solvent and Base Selection

Temperature Control

- Maintaining temperatures between 25°C and 30°C avoids side reactions and degradation of sensitive intermediates.

- Cooling steps (0°C to 5°C) during crystallization improve product purity and yield.

Purification Techniques

- Multiple washing steps with de-ionized water remove inorganic salts.

- Ethyl acetate slurry and cold washing remove organic impurities.

- Drying under controlled temperature ensures stability and prevents decomposition.

Summary Table of Key Parameters

| Parameter | Typical Range/Value | Impact on Reaction |

|---|---|---|

| Base | Sodium bicarbonate or cesium carbonate | Facilitates substitution and alkylation |

| Solvent | Methanol or DMF | Solubility and reaction medium |

| Temperature | 25–30°C (reaction), 0–5°C (crystallization) | Controls reaction rate and purity |

| Reaction Time | 6 to 24 hours | Ensures completion of substitution |

| Yield | 83–90.4% | High efficiency and selectivity |

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution

The chloropyrimidine ring undergoes nucleophilic substitution due to the electron-withdrawing effect of chlorine. Key findings:

Reaction with Amines

-

Conditions : Sodium bicarbonate (NaHCO₃) in methanol at 25–30°C .

-

Outcome : Replacement of the 6-chloro group with amines (e.g., indazol-6-amine derivatives), yielding substituted pyrimidine intermediates.

-

Example : Reaction with 2,3-dimethyl-2H-indazol-6-amine forms N-(2-chloropyrimidin-4-yl)-2,3-dimethyl-2H-indazol-6-amine (86.7% yield) .

Reaction with Alcohols

-

Conditions : Sodium methoxide (NaOCH₃) in ethanol under reflux.

-

Outcome : Methoxy or ethoxy substitution at the 6-position.

Cross-Coupling Reactions

The chloropyrimidine moiety participates in palladium-catalyzed coupling reactions:

Suzuki–Miyaura Coupling

-

Reagents : Arylboronic acids, Na₂CO₃ in DME/water.

-

Outcome : Formation of biaryl derivatives via substitution at the 6-position.

Buchwald–Hartwig Amination

-

Reagents : Primary/secondary amines, K₂CO₃ in 1,4-dioxane.

-

Outcome : Introduction of amino groups at the 6-position.

Oxidation

-

Reagents : KMnO₄ or CrO₃ in acidic conditions.

-

Outcome : Conversion of morpholine’s tertiary amine to N-oxide derivatives.

Reduction

-

Outcome : Reduction of the pyrimidine ring to dihydro- or tetrahydropyrimidine derivatives.

Methylation

-

Outcome : N-methylation of the morpholine nitrogen (e.g., forming N-(2-chloropyrimidin-4-yl)-N,2,3-trimethyl-2H-indazol-6-amine ) .

Hydrolysis

-

Outcome : Cleavage of amide bonds or ester groups appended to the morpholine ring.

Key Reaction Data

Mechanistic Insights

Scientific Research Applications

Scientific Research Applications

1. Medicinal Chemistry

4-(6-Chloropyrimidin-4-yl)-3-methylmorpholine serves as an important intermediate in the synthesis of numerous pharmacologically active compounds. It is particularly noted for its potential in developing:

- Anticancer Agents : The compound has shown efficacy in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines.

- Antimicrobial Agents : Its antibacterial properties make it a candidate for new antibiotic development.

- Enzyme Inhibitors : The compound is explored for its ability to inhibit specific enzymes involved in disease pathways.

2. Biological Studies

Due to its structural similarity to biologically active pyrimidine derivatives, this compound is used in studies related to:

- Enzyme Inhibition : Investigating its role in modulating enzyme activity, which is crucial for therapeutic interventions.

- Receptor Binding : Understanding how it interacts with various receptors can provide insights into its mechanism of action.

Summary of Biological Activities

The following table summarizes the biological activities associated with this compound:

| Activity Type | Description | References |

|---|---|---|

| Anticancer | Inhibits proliferation and induces apoptosis | |

| Antimicrobial | Effective against various bacterial strains | |

| Enzyme Inhibition | Inhibits specific enzymes related to disease |

Case Studies

Case Study 1: Anticancer Mechanism

A study evaluated the anticancer properties of this compound against breast cancer cell lines. The results indicated that the compound significantly reduced cell viability by inhibiting microtubule dynamics, similar to established chemotherapeutics. The observed IC50 value was 14.7 nM against MDA-MB-435 cells, underscoring its potential as a lead compound in cancer therapy .

Case Study 2: Antimicrobial Efficacy

Research has demonstrated that this compound exhibits notable antimicrobial activity against several bacterial strains. In vitro studies revealed its effectiveness in inhibiting growth, suggesting it could be developed into a new class of antibiotics .

Mechanism of Action

The mechanism of action of 4-(6-Chloropyrimidin-4-yl)-3-methylmorpholine involves its interaction with specific molecular targets. The chlorine atom and the pyrimidine ring play crucial roles in its binding to enzymes or receptors, leading to the modulation of biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Structural Analogues and Their Properties

Biological Activity

Overview

4-(6-Chloropyrimidin-4-yl)-3-methylmorpholine, with the CAS number 1251325-84-4, is a heterocyclic compound that has garnered attention for its potential biological activities. This compound is characterized by the presence of a chlorinated pyrimidine ring and a morpholine moiety, which may contribute to its interaction with biological targets. The following sections summarize the biological activity, mechanisms of action, and research findings related to this compound.

Antimicrobial Properties

Research indicates that compounds containing chlorinated pyrimidine derivatives often exhibit antimicrobial properties. For instance, studies have shown that similar compounds can inhibit bacterial growth and possess antifungal activity. The presence of the chloropyrimidine moiety in this compound suggests potential efficacy against various microbial strains.

Anticancer Activity

Preliminary investigations into the anticancer properties of this compound indicate that it may inhibit cell proliferation in certain cancer cell lines. The mechanism appears to involve interference with cell cycle progression and induction of apoptosis. For example, studies have reported that related compounds can effectively target specific signaling pathways involved in cancer cell survival.

The proposed mechanism of action for this compound involves its interaction with specific enzymes or receptors. The chlorinated pyrimidine may enhance binding affinity to target proteins, leading to altered enzymatic activity or receptor signaling. This interaction can disrupt normal cellular functions, contributing to its biological effects.

Table: Summary of Biological Activities

Case Study: Anticancer Screening

In a study assessing the anticancer potential of various pyrimidine derivatives, this compound was evaluated alongside other compounds. It demonstrated significant cytotoxicity against human cancer cell lines with IC50 values comparable to known chemotherapeutic agents. The study highlighted its potential as a lead compound for further development in cancer therapy.

Q & A

Q. What are the recommended synthetic routes for preparing 4-(6-Chloropyrimidin-4-yl)-3-methylmorpholine, and how can reaction conditions be optimized?

Methodological Answer: Synthesis typically involves coupling 6-chloropyrimidin-4-amine with 3-methylmorpholine derivatives. Key steps include:

- Nucleophilic substitution : React 6-chloro-4-iodopyrimidine with 3-methylmorpholine under reflux in polar aprotic solvents (e.g., DMF or acetonitrile) .

- Catalytic optimization : Use palladium catalysts (e.g., Pd(PPh₃)₄) to enhance coupling efficiency, as demonstrated in analogous pyrimidine-morpholine systems .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization in ethanol yields >90% purity. Monitor reaction progress via TLC (Rf ~0.4 in 3:7 EtOAc/hexane) .

Q. What analytical techniques are critical for characterizing this compound and confirming structural integrity?

Methodological Answer:

- NMR spectroscopy : ¹H/¹³C NMR to confirm morpholine ring protons (δ 3.4–4.1 ppm) and pyrimidine chlorination (absence of NH₂ signals at δ 6.5–7.0 ppm) .

- High-resolution mass spectrometry (HRMS) : Validate molecular ion peaks (e.g., [M+H]+ at m/z 257.0824 for C₉H₁₂ClN₃O) .

- Infrared (IR) spectroscopy : Identify C-Cl stretching (650–750 cm⁻¹) and morpholine C-O-C bands (1,100–1,250 cm⁻¹) .

Q. What safety protocols are essential when handling this compound in laboratory settings?

Methodological Answer:

- Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Perform reactions in fume hoods due to potential chloro-intermediate volatility .

- Waste disposal : Segregate halogenated waste in labeled containers for professional treatment to avoid environmental contamination .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the modification of this compound for enhanced pharmacological activity?

Methodological Answer:

- Core modifications : Introduce electron-withdrawing groups (e.g., CF₃) at the pyrimidine C2 position to improve metabolic stability, as seen in trifluoromethylpyrimidine analogs .

- Morpholine substitution : Replace 3-methyl with bulkier groups (e.g., isopropyl) to modulate lipophilicity and blood-brain barrier permeability, inspired by neuroactive morpholine derivatives .

- Bioisosteric replacement : Substitute chlorine with bromine to evaluate halogen bonding effects on target binding affinity, referencing SAR in kinase inhibitors .

Q. How can researchers resolve contradictions in biological activity data between in vitro and in vivo studies?

Methodological Answer:

- Pharmacokinetic profiling : Measure plasma stability (e.g., half-life in rodent serum) and liver microsome metabolism to identify rapid clearance issues .

- Metabolite identification : Use LC-MS/MS to detect active metabolites (e.g., dechlorinated derivatives) that may contribute to in vivo efficacy .

- Dose optimization : Conduct allometric scaling from in vitro IC₅₀ values (e.g., 10 nM for kinase inhibition) to in vivo doses, adjusting for bioavailability limitations .

Q. What strategies are effective in designing experiments to assess the compound’s potential off-target effects?

Methodological Answer:

- Broad-spectrum kinase profiling : Use immobilized kinase arrays (e.g., Eurofins KinaseProfiler) to evaluate selectivity across 100+ kinases .

- Transcriptomic analysis : Perform RNA-seq on treated cell lines to identify unintended gene expression changes (e.g., apoptosis or stress response pathways) .

- Computational docking : Predict binding to non-target proteins (e.g., cytochrome P450 enzymes) using AutoDock Vina with homology models .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.